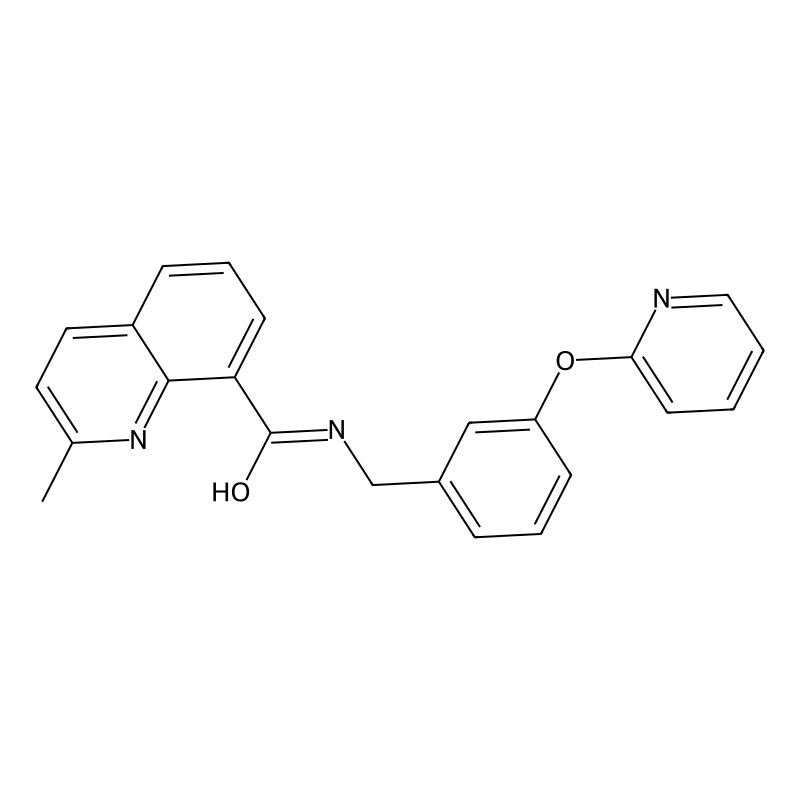

2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide is a chemical compound characterized by its complex molecular structure, which includes a quinoline core, a pyridine ring, and a carboxamide functional group. Its molecular formula is C23H19N3O2, with a molecular weight of approximately 369.424 g/mol . The compound features a methyl group at the second position of the quinoline ring, which may enhance its lipophilicity and influence biological interactions. The pyridine ring is connected to the quinoline via an ether linkage (pyridyloxy), while a benzyl moiety is attached to the nitrogen atom of the carboxamide group at the eighth position of the quinoline.

The chemical reactivity of 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide can be attributed to its functional groups. The carboxamide group can participate in various reactions such as:

- Hydrolysis: Under acidic or basic conditions, the carboxamide can hydrolyze to form the corresponding carboxylic acid and amine.

- Acylation: The amine can undergo acylation reactions, allowing for the introduction of various acyl groups.

- Nucleophilic substitutions: The pyridyloxy moiety may engage in nucleophilic substitution reactions, particularly with electrophiles due to the electron-withdrawing nature of the pyridine ring.

These reactions suggest potential pathways for further functionalization and derivatization of the compound.

The synthesis of 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide can be approached through several synthetic routes. A proposed method involves:

- Condensation Reaction: Reacting 2-methyl-quinolin-8-amine with 3-(pyridin-2-yloxy)benzyl chloride or bromide under suitable conditions.

- Deprotection: If protective groups are used during the synthesis, they should be removed to yield the final product.

Due to its structural characteristics, 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide could have potential applications in:

- Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.

- Biochemical Research: Serving as a tool in studying biological pathways involving quinoline or pyridine derivatives.

- Material Science: Potential use in developing novel materials due to its unique chemical properties.

Interaction studies involving 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide could focus on its binding affinity to various receptors or enzymes. Given its structural similarity to known bioactive compounds, it may interact with:

- Toll-like Receptors: Similar compounds have been reported as antagonists or inhibitors for Toll-like receptors, suggesting potential immunomodulatory effects .

- Enzymatic Targets: Investigating its inhibitory effects on specific enzymes could reveal its therapeutic potential.

Further experimental studies will be necessary to elucidate these interactions.

Several compounds share structural similarities with 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(pyridin-2-yl)quinoline-4-carboxamide | Contains a quinoline core and pyridine | Antimicrobial properties |

| 4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-cyclopenta[c]quinolin | Bicyclic structure similar to quinoline | Potential anticancer activity |

| N-(3-Chloro-4-(methylamino)-6-(pyridin-2-yl)pyrimidin | Pyrimidine ring addition | Antiviral activity |

These compounds highlight the uniqueness of 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide due to its specific combination of functional groups and structural features that may confer distinct biological activities not present in other similar compounds .